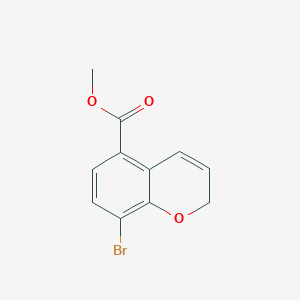![molecular formula C43H36N6O6 B14004784 Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) CAS No. 6625-43-0](/img/structure/B14004784.png)
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is a complex organic compound characterized by its multiple phenylazo groups and benzenebutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) typically involves multi-step organic reactions. The process may start with the preparation of the benzenebutanoic acid backbone, followed by the introduction of phenylazo groups through diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylazo groups can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The phenylazo groups may play a role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
Benzenebutanoic acid derivatives: Compounds with similar benzenebutanoic acid backbones but different substituents.
Phenylazo compounds: Compounds containing phenylazo groups with different core structures.
Uniqueness
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is unique due to its specific combination of benzenebutanoic acid and multiple phenylazo groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
6625-43-0 |
|---|---|
分子式 |
C43H36N6O6 |
分子量 |
732.8 g/mol |
IUPAC名 |
4,4-bis[4-[(4-phenyldiazenylphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C43H36N6O6/c1-43(29-28-40(50)51,30-12-24-38(25-13-30)54-41(52)44-32-16-20-36(21-17-32)48-46-34-8-4-2-5-9-34)31-14-26-39(27-15-31)55-42(53)45-33-18-22-37(23-19-33)49-47-35-10-6-3-7-11-35/h2-27H,28-29H2,1H3,(H,44,52)(H,45,53)(H,50,51) |
InChIキー |
BRZPVJJJBXHTIO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


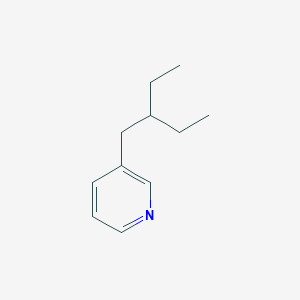
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
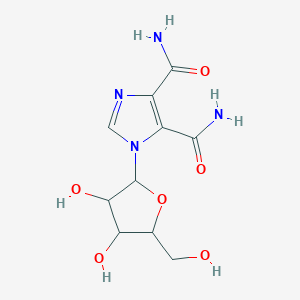
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
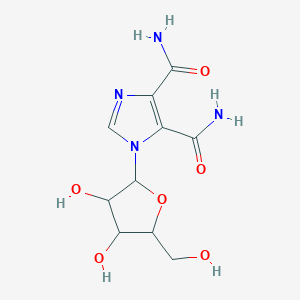


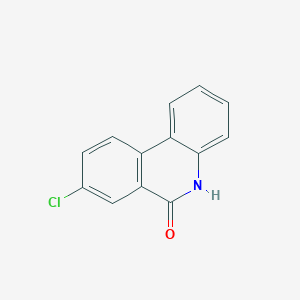
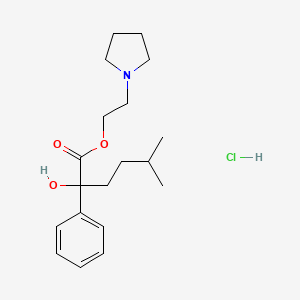
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
